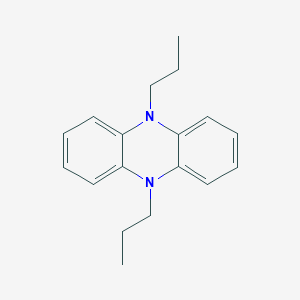

5,10-Dipropylphenazine

Description

Overview of Phenazine (B1670421) Heterocyclic Frameworks in Advanced Chemical Research

Phenazines are a significant class of nitrogen-containing heterocyclic compounds built upon a pyrazine (B50134) ring with two fused benzene (B151609) rings. nih.gov This core structure, a dibenzo[b,e]pyrazine, provides a planar and aromatic system that is a scaffold for a vast array of natural and synthetic molecules. nih.govresearchgate.net In the realm of advanced chemical research, phenazines are recognized for their diverse chemical reactivity and have become central to progress in total synthesis, the development of novel synthetic methodologies, and drug discovery. researchgate.net

The inherent properties of the phenazine framework have led to its incorporation into a multitude of compounds with significant biological activities. researchgate.net These activities are extensive, encompassing antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. nih.govresearchgate.net A notable example is clofazimine, a phenazine derivative included in the World Health Organization's model list of essential medicines for its use in treating leprosy. researchgate.net The broad spectrum of biological functions has established phenazine-based structures as crucial platforms for medicinal chemistry and the discovery of new therapeutic agents. researchgate.net Beyond their medicinal applications, phenazine derivatives are also being explored in materials science. mdpi.com

Rationale for Investigating Substituted Phenazines, with Focus on N-Alkyl Substituted Derivatives such as 5,10-Dipropylphenazine

The investigation into substituted phenazines, particularly N-alkyl substituted derivatives like this compound, is driven by the profound impact that substituents have on the parent phenazine's chemical and physical properties. nih.gov The type, number, and position of functional groups appended to the phenazine core can dramatically alter its electronic nature, solubility, and steric profile. These modifications, in turn, influence the molecule's reactivity, spectroscopic characteristics, and biological activity. nih.gov

Scope and Research Objectives for this compound Studies within Contemporary Chemical Science

The study of this compound within contemporary chemical science aims to systematically characterize its fundamental properties and explore its potential applications. The research objectives for this specific compound can be outlined as follows:

Synthetic Elucidation: To develop and optimize synthetic routes for the efficient and high-yield production of this compound. This includes the investigation of various synthetic strategies, such as the alkylation of the parent phenazine.

Spectroscopic and Structural Characterization: To thoroughly characterize the molecular structure and spectroscopic properties of this compound. This involves the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its chemical identity and purity.

Investigation of Physicochemical Properties: To determine the key physicochemical properties of this compound, including its thermal stability, and electrochemical behavior. This knowledge is fundamental to understanding its potential applications in materials science.

Exploration of Reactivity: To investigate the chemical reactivity of this compound, including its susceptibility to further chemical modifications and its stability under various reaction conditions.

By achieving these objectives, researchers can build a comprehensive profile of this compound, contributing to the broader understanding of N-alkyl substituted phenazines and paving the way for the design of new functional materials and molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62248-01-5 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

5,10-dipropylphenazine |

InChI |

InChI=1S/C18H22N2/c1-3-13-19-15-9-5-7-11-17(15)20(14-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

ILSGLVCUZSBEDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 5,10 Dipropylphenazine and Analogous Structures

Classical and Contemporary Synthetic Routes to the Phenazine (B1670421) Core

The synthesis of the core phenazine heterocycle is a well-established area of organic chemistry, with several key methods having been developed over the years. researchgate.net These range from classical condensation reactions to more modern oxidative cyclization techniques.

One of the most traditional and widely recognized methods for synthesizing the phenazine framework is the Wohl-Aue reaction. researchgate.net This reaction typically involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base, such as potassium hydroxide, often at elevated temperatures. The modularity of the Wohl-Aue reaction allows for the synthesis of a variety of substituted phenazines by using appropriately functionalized starting materials. nih.govresearchgate.net For example, the reaction of nitrobenzene (B124822) with aniline can produce the parent phenazine molecule. The reaction is a cornerstone in the synthesis of halogenated phenazines, which have been explored for their potent biological activities. nih.govresearchgate.net

A related classical approach involves heating catechol with o-phenylenediamine (B120857) in a sealed tube at high temperatures (200-210°C), which first yields 5,10-dihydrophenazine (B1199026). google.com This intermediate is notoriously sensitive to oxidation and can be readily converted to phenazine, for instance, by sublimation in a stream of oxygen. google.com

Table 1: Comparison of Classical Phenazine Core Syntheses

| Method | Reactants | Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Wohl-Aue Reaction | Aromatic nitro compound + Aniline | Base (e.g., KOH), Heat | Substituted Phenazine | Variable, often moderate |

| Ris Method | Catechol + o-Phenylenediamine | Sealed tube, 200-210°C, 35-40h | 5,10-Dihydrophenazine | ~60% (before oxidation) |

More contemporary methods for phenazine synthesis often rely on oxidative cyclization, which can offer milder reaction conditions and improved efficiency. One such approach is the electrochemical anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines. nih.govx-mol.com This method proceeds in a simple undivided cell and involves a dual C-H amination followed by oxidation, demonstrating high step and atom efficiency with excellent functional group tolerance at room temperature. nih.govx-mol.com Electro-oxidation can also be used to directly convert dihydrophenazines into their corresponding phenazines. nih.gov

Another modern strategy is the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines. researchgate.net This protocol uses carbon monoxide (either gaseous or from a surrogate like phenyl formate) as an inexpensive reductant. researchgate.net This method is advantageous as it minimizes the formation of byproducts often seen in traditional syntheses that use strong oxidizing or reducing agents. researchgate.net The mechanism involves the reduction of the nitro group and subsequent palladium-catalyzed C-N bond formation to close the heterocyclic ring.

Targeted Functionalization Strategies for N-Alkyl Substitution (e.g., Propyl Groups at N5 and N10 Positions)

To produce 5,10-dipropylphenazine, the core phenazine or its dihydro- precursor must be functionalized at the nitrogen atoms. This requires targeted strategies that can control the placement and number of alkyl groups.

The synthesis of 5,10-dialkylphenazines can be achieved through a one-pot reaction starting from a catechol and a 1,2-diaminoaryl compound. google.com This process first forms the 5,10-dihydrophenazine intermediate, which is then derivatized in situ at the 5 and 10 positions. google.com For the synthesis of this compound, this would involve the alkylation of the 5,10-dihydrophenazine intermediate with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide.

For more complex, nonsymmetrically substituted phenazines, modern cross-coupling reactions are employed to ensure high regioselectivity. The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. nih.gov A regioselective protocol can involve the coupling of nonsymmetrically substituted 2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives, followed by a tandem catalytic reduction and oxidative cyclization. nih.gov This level of control allows for the precise placement of different substituents on the phenazine core before the N-alkylation step. While not explicitly detailed for this compound, these advanced methods provide a clear pathway for creating specifically substituted N-alkyl phenazinium salts and, by extension, the neutral N,N'-dialkyl compounds. nih.gov

The introduction of alkyl groups, such as propyl, at the N5 and N10 positions has significant electronic and steric implications. Alkyl groups are electron-donating, which alters the electronic properties of the phenazine system. This can influence the molecule's photophysical properties, redox potential, and solubility. cjps.org

The strategic selection of alkyl chains can modulate the physical properties of phenazine-based conjugated polymers, affecting their electro-optical characteristics and the morphology of thin films used in polymer solar cells. cjps.org For instance, flexible linear alkyl chains can lead to a more planar molecular geometry, which facilitates better charge transport, whereas bulky alkyl chains can cause twisting of the conjugated backbone, which may hinder it. cjps.org The presence of two electron-donating alkyl groups on the nitrogen atoms enhances the electron density of the central ring system, which is a key consideration in the design of materials for organic electronics, such as n-type semiconductors in organic field-effect transistors (OFETs). rsc.org

Green Chemistry Approaches in Phenazine Synthesis

Traditional phenazine syntheses often involve harsh conditions, toxic reagents, and hazardous organic solvents, limiting their industrial and pharmaceutical applicability. researchgate.net Consequently, there has been a significant shift towards developing environmentally friendly, or "green," synthetic methods. researchgate.netdntb.gov.ua

Green chemistry approaches aim to improve reaction efficiency while reducing waste and the use of hazardous substances. researchgate.net Key strategies in green phenazine synthesis include:

Microwave-assisted and Ultrasound-assisted synthesis: These techniques can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. researchgate.netdntb.gov.ua

Solvent-free and Catalyst-free synthesis: Performing reactions without a solvent (neat) or a catalyst minimizes waste and simplifies product purification. researchgate.net

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or bio-derived solvents.

Mechanosynthesis: Using mechanical force (e.g., grinding or milling) to drive chemical reactions, often in the absence of a solvent. researchgate.net

A notable example is the one-pot synthesis of phenazine from catechol, a lignin-derived monomer, using aqueous ammonia (B1221849) as both the reaction medium and nitrogen source over a Pd/C catalyst. rsc.org This process converts a renewable feedstock into a valuable N-heterocycle with high yield and purity, representing a significant advancement in sustainable chemical production. rsc.org

Table 2: Overview of Green Synthesis Techniques for Phenazines

| Technique | Principle | Advantages |

|---|---|---|

| Microwave/Ultrasound Assistance | Use of microwave or ultrasonic irradiation to supply energy | Faster reactions, higher yields, reduced by-products researchgate.net |

| Solvent-Free Reactions | Reactants are mixed directly without a solvent medium | Reduced waste, simplified workup, lower environmental impact researchgate.net |

| Mechanochemistry | Application of mechanical force to induce reaction | Avoids bulk solvents, can enable new reaction pathways researchgate.net |

| Bio-based Feedstocks | Use of renewable starting materials (e.g., catechol from lignin) | Reduced reliance on fossil fuels, improved sustainability rsc.org |

Mechanosynthesis and Solvent-Free Methods

Mechanochemistry, particularly through the use of ball milling, has emerged as a powerful tool in green synthesis, often eliminating the need for bulk solvents and reducing waste. rsc.orgmagtech.com.cn This solvent-free approach offers a unique reaction environment driven by mechanical force, which can lead to different reactivity and product outcomes compared to traditional solution-phase synthesis. magtech.com.cn

While specific data on the mechanosynthesis of this compound is not extensively documented, the principles of this methodology can be applied to its synthesis. The reaction would typically involve the solid-state grinding of a suitable o-phenylenediamine derivative with a catechol precursor in a ball mill. The mechanical energy input facilitates the reaction, promoting intimate contact between the reactants and overcoming activation energy barriers without the need for a solvent.

Table 1: Potential Mechanochemical Synthesis of 5,10-Dialkylphenazine Analogs

| Entry | o-Phenylenediamine Derivative | Catechol Derivative | Milling Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine | Catechol | Steel jar, 20 Hz, 60 min | 5,10-Dihydrophenazine | Not Reported |

Note: This table is illustrative of the potential application of mechanosynthesis for phenazine derivatives and is based on general principles of ball milling for heterocyclic compound synthesis. Specific yields for these reactions would require experimental investigation.

The advantages of this approach include operational simplicity, reduced environmental impact, and the potential for discovering new reaction pathways. magtech.com.cn

Catalyst-Free and Green Solvent-Based Methodologies

A significant advancement in the synthesis of 5,10-dialkylphenazines involves the catalyst-free condensation of o-phenylenediamine with catechol in the presence of green solvents. A one-pot synthesis method has been developed that proceeds in high yield without the need for a metallic catalyst. google.com

This process typically involves two main steps within a single reaction vessel: the initial condensation of the reactants to form the 5,10-dihydrophenazine intermediate, followed by in-situ N-alkylation to yield the desired 5,10-dialkylphenazine. The use of a stoichiometric excess of one of the reactants, such as catechol, can drive the reaction to completion. google.com Green solvents like ethanol (B145695) and water are often employed, further enhancing the environmental credentials of this methodology. nih.gov

The reaction to form the dihydrophenazine core is a condensation reaction, and the subsequent alkylation introduces the propyl groups at the 5 and 10 positions. This can be achieved by adding an appropriate alkylating agent, such as 1-bromopropane, to the reaction mixture containing the 5,10-dihydrophenazine intermediate.

Table 2: One-Pot Catalyst-Free Synthesis of 5,10-Dialkyl-5,10-dihydrophenazines

| Entry | o-Phenylenediamine | Catechol | Alkylating Agent | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | o-Phenylenediamine | Catechol | Iodomethane | Acetonitrile | Reflux, 7h | 5,10-Dimethyl-5,10-dihydrophenazine | 57 |

| 2 | 1,2-Diaminotoluene | Catechol | Iodomethane | Acetonitrile | Reflux, overnight | 2,7/2,8-Dimethyl-5,10-dimethyl-5,10-dihydrophenazine | Not Isolated |

Data for entries 1 and 2 are adapted from a patented one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines. google.com Entry 3 is a projected application of this methodology for the synthesis of the target compound.

This one-pot, catalyst-free approach in green solvents represents a significant step towards a more sustainable and economically viable route for the production of this compound and its analogs. rsc.org

Ultrasound and Microwave-Assisted Synthetic Enhancements

The application of alternative energy sources, such as ultrasound and microwave irradiation, has been shown to significantly enhance the efficiency of organic reactions. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. In the context of this compound synthesis, ultrasound can be applied to the condensation and subsequent N-alkylation steps. The use of ultrasound can be particularly beneficial in heterogeneous reaction mixtures, improving mass transfer and facilitating reactions at the solid-liquid interface. While specific data for the ultrasound-assisted synthesis of this compound is limited, studies on analogous heterocyclic systems have demonstrated significant improvements in reaction outcomes.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture can dramatically reduce reaction times from hours to minutes. nih.gov One-pot microwave-assisted synthesis of phenazine derivatives has been reported, showcasing the potential for rapid and high-yield production. beilstein-journals.org

For the synthesis of this compound, a mixture of o-phenylenediamine, catechol, and a propylating agent in a suitable solvent could be subjected to microwave irradiation. The rapid heating would be expected to accelerate both the initial condensation and the subsequent N-alkylation, providing a time- and energy-efficient route to the target molecule.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Heterocyclic Compounds

| Heterocyclic System | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Benzotriazole Derivatives | 2.75 - 5.25 h, Lower Yields | 4.3 - 6.2 min, Higher Yields | researchgate.net |

| Hydantoins | 2 h, 26% | 30 min, 76% | ucl.ac.be |

The data in Table 3, while not specific to this compound, strongly suggests that both ultrasound and microwave-assisted methods hold significant promise for enhancing the synthesis of this compound and its analogs, aligning with the principles of green chemistry by reducing energy consumption and reaction times.

Advanced Spectroscopic and Structural Elucidation of 5,10 Dipropylphenazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 5,10-dipropylphenazine, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of the atoms.

¹H NMR and ¹³C NMR for Probing Alkyl Chain Environment and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenazine (B1670421) core and the aliphatic protons of the two propyl chains.

Aromatic Region: The protons on the phenazine ring system would likely appear as a set of multiplets in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the symmetry of the molecule and the electronic effects of the N-propyl substituents.

Aliphatic Region: The propyl chains would give rise to three distinct sets of signals:

A triplet for the terminal methyl (CH₃) protons.

A sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group.

A triplet for the methylene (CH₂) group directly attached to the nitrogen atom, which would be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule.

Aromatic Region: Several signals would be expected in the aromatic region (typically δ 110-150 ppm) corresponding to the carbon atoms of the phenazine core. The carbons directly attached to the nitrogen atoms would have distinct chemical shifts compared to the other aromatic carbons.

Aliphatic Region: Three signals would be anticipated for the propyl chains, corresponding to the three different carbon environments (N-CH₂, -CH₂-, and -CH₃).

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.5 - 8.2 | Multiplet | 8H | Phenazine-H |

| Aliphatic | 4.0 - 4.5 | Triplet | 4H | N-CH₂ |

| Aliphatic | 1.8 - 2.2 | Sextet | 4H | N-CH₂-CH₂ |

| Aliphatic | 0.9 - 1.2 | Triplet | 6H | CH₃ |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| Aromatic | 140 - 145 | C (quaternary, attached to N) |

| Aromatic | 125 - 135 | CH (aromatic) |

| Aromatic | 115 - 125 | CH (aromatic) |

| Aliphatic | 45 - 55 | N-CH₂ |

| Aliphatic | 20 - 25 | N-CH₂-CH₂ |

| Aliphatic | 10 - 15 | CH₃ |

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

To gain deeper insights into the three-dimensional structure and dynamics of this compound, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, by showing correlations between the N-CH₂, the central CH₂, and the terminal CH₃ protons of the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the attachment of the propyl chains to the nitrogen atoms of the phenazine core by observing a correlation between the N-CH₂ protons and the quaternary carbons of the phenazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could reveal details about the preferred conformation of the propyl chains relative to the phenazine ring system.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula (C₂₀H₂₂N₂).

| Technique | Expected Data |

| HRMS (e.g., ESI-TOF) | Calculated exact mass for [M+H]⁺ (C₂₀H₂₃N₂⁺): 291.1856 |

| Found: A value very close to the calculated mass (e.g., 291.1858) |

Fragmentation Pattern Analysis for Structural Feature Assignment

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for N-alkyl compounds. This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion.

Loss of the Propyl Chain: Cleavage of the N-C bond could lead to the loss of a propyl radical (•CH₂CH₂CH₃).

Rearrangements: Other more complex fragmentation patterns involving rearrangements of the phenazine core could also be observed.

Analysis of these fragmentation patterns would allow for the confirmation of the presence and location of the propyl substituents.

| Fragmentation Pathway | Lost Fragment | Expected m/z of Fragment Ion |

| Molecular Ion [M]⁺• | - | 290 |

| Alpha-Cleavage | •CH₂CH₃ | 261 |

| Loss of Propyl Group | •CH₂CH₂CH₃ | 247 |

Single Crystal X-ray Diffraction for Solid-State Molecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The exact conformation of the propyl chains and any deviation of the phenazine core from planarity.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or C-H•••π interactions.

For a related compound, 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one) , the crystal structure has been reported, revealing a monoclinic crystal system. While the substituents are different, this provides an example of the type of detailed structural information that can be obtained for 5,10-disubstituted phenazines.

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.0 |

| b (Å) | ~13.0 |

| c (Å) | ~17.0 |

| β (°) | ~120 |

| Volume (ų) | ~2400 |

| Z | 4 |

This detailed structural information is invaluable for understanding the relationship between the molecular structure and the material's properties.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides crucial information about the electronic structure and excited-state properties of molecules.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions corresponding to π-π* transitions within the aromatic phenazine core. The position and intensity of these absorption bands are influenced by the electronic nature of the substituents at the 5 and 10 positions. The electron-donating nature of the N-propyl groups can lead to a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenazine. The emission spectra of many phenazine derivatives indicate a charge-transfer (CT) type excited state rsc.org.

The photophysical properties of many phenazine derivatives exhibit a strong dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This is particularly true for compounds with a significant charge-transfer character in their excited state. For this compound, it is anticipated that the fluorescence emission maximum will shift to longer wavelengths (red-shift) as the solvent polarity increases. This is due to the stabilization of the more polar excited state by polar solvent molecules. The emission of some phenazine-5,10-diyl-dibenzonitriles is strongly solvent-dependent, indicative of a CT-type excited state rsc.org. This behavior is a general characteristic of donor-acceptor type molecules and can be utilized to probe the local environment of the molecule nih.govrsc.org.

Table 3: Predicted Solvatochromic Shift for this compound Fluorescence (Note: These are hypothetical values based on general trends observed for similar compounds.)

| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum (nm) |

| Toluene | 2.38 | ~560 - 570 |

| Tetrahydrofuran (THF) | 7.58 | ~630 - 640 |

| Dichloromethane (CH₂Cl₂) | 9.08 | ~650 - 660 |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many phenazine derivatives, the quantum yield can be influenced by factors such as the rigidity of the structure, the nature of the substituents, and the solvent environment. In some cases, the quantum yield of phenazine derivatives can be enhanced by suppressing non-radiative decay pathways rsc.org. The quantum yield of phenazine itself has been used as a standard for determining the singlet oxygen quantum yields of other dyes researchgate.net. The photophysical properties of N,N'-diaryl-5,10-dihydrophenazines have been studied in doped polymer sheets, demonstrating their potential for long-lived luminescence researchgate.net.

Vibrational Spectroscopy for Functional Group and Structural Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure of compounds.

For this compound, the vibrational spectra would be characterized by modes associated with the phenazine core and the propyl substituents. The aromatic C-H and C=C stretching vibrations of the phenazine ring are expected in their characteristic regions. The C-H stretching and bending vibrations of the propyl chains will also give rise to distinct peaks in the spectra. These techniques are valuable for confirming the presence of specific functional groups and for studying intermolecular interactions through shifts in vibrational frequencies. The analysis of vibrational spectra is often supported by density functional theory (DFT) calculations to assign the observed normal modes researchgate.net.

Table 4: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (propyl) | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 |

| Aliphatic C-H Bend (propyl) | 1470 - 1370 | 1470 - 1370 |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the molecular structure of a compound. The FTIR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic phenazine core and the aliphatic propyl side chains.

The high-wavenumber region (above 3000 cm⁻¹) is characterized by C-H stretching vibrations. Aromatic C-H stretches from the phenazine ring are anticipated to appear as sharp bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretches from the propyl groups (–CH₂– and –CH₃) will produce strong absorptions in the 2850-3000 cm⁻¹ range.

The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of information. Aromatic C=C and C=N stretching vibrations of the phenazine skeleton are expected to give rise to a series of sharp, medium-to-strong bands between 1650 and 1400 cm⁻¹. These bands are characteristic of the polycyclic aromatic system. Vibrations involving the C-N bonds of the central diazine ring also contribute to this region.

Additionally, bending (scissoring, wagging, twisting) vibrations of the methylene (–CH₂–) groups and both symmetric and asymmetric bending of the methyl (–CH₃) groups from the propyl chains will be present in the 1470-1370 cm⁻¹ range. Out-of-plane C-H bending vibrations of the aromatic ring typically produce strong bands in the 900-700 cm⁻¹ region, which can be indicative of the substitution pattern.

The table below summarizes the predicted key vibrational modes for this compound based on DFT calculations and analysis of similar molecular structures. nih.govmdpi.comdergipark.org.trresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3100 - 3000 | ν(C-H) | Aromatic C-H Stretching |

| 2965 - 2955 | νas(C-H) | Methyl Asymmetric Stretching |

| 2940 - 2920 | νas(C-H) | Methylene Asymmetric Stretching |

| 2875 - 2865 | νs(C-H) | Methyl Symmetric Stretching |

| 2860 - 2840 | νs(C-H) | Methylene Symmetric Stretching |

| 1620 - 1580 | ν(C=C) / ν(C=N) | Aromatic Ring Stretching |

| 1520 - 1480 | ν(C=C) / ν(C=N) | Aromatic Ring Stretching |

| 1470 - 1440 | δ(C-H) | Methylene/Methyl Bending |

| 1380 - 1340 | ν(C-N) | C-N Stretching of Diazine Ring |

| 850 - 750 | γ(C-H) | Aromatic C-H Out-of-Plane Bending |

This is an interactive data table. Users can sort and filter the data as needed.

Resonance Raman Spectroscopy for Investigating Redox State-Dependent Vibrational Signatures

Resonance Raman (RR) spectroscopy is a highly sensitive technique used to selectively enhance the vibrational modes associated with a chromophore—the part of a molecule that absorbs light. For this compound, excitation with a laser wavelength that overlaps with its electronic absorption bands (typically in the UV-Visible region) will significantly amplify the Raman signals of the phenazine core. This selectivity makes RR spectroscopy an ideal tool for studying the effects of redox processes on the molecular structure.

Phenazine derivatives are well-known to be redox-active, capable of accepting electrons to form radical anions and dianions. nih.govchemrxiv.orgrsc.orgchemrxiv.org The addition of an electron into the π-system of the phenazine ring induces significant changes in bond orders and molecular geometry, which are reflected in the RR spectrum.

Upon one-electron reduction of this compound to its radical anion (this compound•⁻), the vibrational frequencies of the phenazine ring are expected to shift. Specifically, modes involving C=C and C=N stretching are predicted to downshift (shift to lower wavenumbers) due to the population of an anti-bonding orbital, which weakens these bonds. Conversely, some C-C stretching modes within the ring may experience an upshift if the anti-bonding character of those specific bonds is reduced.

By monitoring these frequency shifts, Resonance Raman spectroscopy provides a detailed "fingerprint" of the electronic state of the molecule, allowing for the unambiguous identification of its neutral and reduced forms in solution or at electrode surfaces.

The following table presents the key Raman-active modes of the phenazine core that are expected to be most sensitive to the redox state of this compound. The predicted shifts are based on studies of related phenazine and dipyridophenazine systems. acs.org

| Vibrational Mode | Predicted Frequency (Neutral) (cm⁻¹) | Predicted Frequency (Radical Anion) (cm⁻¹) | Expected Shift (cm⁻¹) |

| Ring Breathing | ~1610 | ~1585 | -25 |

| C=N Symmetric Stretch | ~1505 | ~1470 | -35 |

| C-H In-plane Bend | ~1360 | ~1350 | -10 |

| Ring Trigonal Deformation | ~1050 | ~1040 | -10 |

| Ring In-plane Deformation | ~770 | ~765 | -5 |

This is an interactive data table. Users can sort and filter the data as needed.

Electrochemical Behavior and Redox Dynamics of 5,10 Dipropylphenazine Systems

Cyclic Voltammetry (CV) for Characterization of Redox Potentials

Cyclic voltammetry is a principal analytical method used to probe the electrochemical properties of N-substituted phenazine (B1670421) derivatives like 5,10-dipropylphenazine. By measuring the current response to a sweeping potential, CV provides critical information on the formal redox potentials and the kinetics of electron transfer events.

For N,N'-substituted phenazine derivatives, cyclic voltammetry typically reveals two distinct and sequential redox events. researchgate.net These correspond to the formation of a stable radical cation upon the first oxidation and a dication upon the second, as illustrated in the following mechanism:

DPPzn (neutral) ⇌ [DPPzn]•+ (radical cation) + e- (E°₁) [DPPzn]•+ ⇌ [DPPzn]2+ (dication) + e- (E°₂)

The formal redox potential (E°), approximated by the midpoint potential (E₁/₂) between the anodic and cathodic peak potentials (Epa and Epc), quantifies the thermodynamic ease or difficulty of these electron transfers. The electrochemical reversibility of these processes is assessed by the peak-to-peak separation (ΔEp = Epa - Epc). For a fully reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. In practice, values slightly larger than this often indicate good reversibility. For many N,N'-substituted phenazines, these redox processes are observed to be electrochemically reversible or quasi-reversible. researchgate.net

Table 1: Representative Electrochemical Data for N,N'-Substituted Phenazine Systems

| Redox Couple | E₁/₂ (V vs. ref) | ΔEp (mV) | Reversibility |

|---|---|---|---|

| DPPzn / [DPPzn]•+ | E°₁ | > 59 | Quasi-reversible |

| [DPPzn]•+ / [DPPzn]²+ | E°₂ | > 59 | Quasi-reversible |

Note: Specific potential values are dependent on the solvent, electrolyte, and reference electrode used. This table illustrates the expected behavior.

In many non-aqueous solvents like acetonitrile, the reduction of the parent phenazine molecule is characterized as a quasi-reversible process, and similar behavior is expected for its N-alkylated derivatives. utexas.edu A quasi-reversible system is one where the rate of electron transfer is fast but not instantaneous, leading to a ΔEp value that is greater than the theoretical 59 mV and varies with the scan rate.

To determine if the redox process is governed by the diffusion of the analyte to the electrode surface, the relationship between the peak current (ip) and the scan rate (ν) is analyzed. For a diffusion-controlled process, the peak current is directly proportional to the square root of the scan rate (ν¹/²). A linear plot of ip vs. ν¹/² that passes through the origin confirms that the reaction rate is limited by mass transport of the electroactive species. mdpi.com

Mechanistic Aspects of Electron Transfer Processes

The mechanism of electron transfer in this compound is heavily influenced by the chemical environment, particularly the presence or absence of protons.

In aprotic (non-proton-donating) media, N,N'-substituted phenazines consistently exhibit two separate, sequential one-electron transfer steps. researchgate.net The N-alkylation prevents direct protonation at the nitrogen centers, stabilizing the intermediate radical cation and allowing the two oxidation events to be resolved at distinct potentials. The stability of the radical intermediate is a key feature of these N,N'-disubstituted systems. researchgate.netresearchgate.net

In contrast, the parent (unsubstituted) phenazine molecule can undergo a concerted two-electron, two-proton reduction in aqueous media to form dihydrophenazine. scispace.com This highlights the pivotal role of proton availability in altering the fundamental electron transfer pathway.

Proton-coupled electron transfer (PCET) is a critical mechanism for unsubstituted phenazine, where the potentials are highly pH-dependent. scispace.com In aqueous solutions, the redox potential often shifts in a Nernstian fashion with pH, indicating that an equal number of protons and electrons are involved in the reaction (e.g., a 2e⁻, 2H⁺ process). scispace.com

For this compound, the nitrogen atoms are blocked by the propyl groups, preventing direct N-protonation that is central to the PCET mechanism of the parent phenazine. However, the electrochemical behavior can still be influenced by protons in the medium. For instance, in acidic aprotic solvents, the parent phenazine displays two sequential one-proton, one-electron transfer processes. scispace.com While this compound cannot be protonated at the nitrogen, strong acids could potentially protonate the phenazine ring's π-system or influence the stability of the charged species, thereby altering the observed redox potentials.

Influence of N-Alkyl Substitution (e.g., Propyl Groups) on Redox Properties

The introduction of alkyl groups onto the nitrogen atoms of the phenazine core has a significant electronic effect that modulates its redox properties. Propyl groups, like other alkyl substituents, are considered electron-donating groups (EDGs) through an inductive effect.

This electron-donating nature increases the electron density of the phenazine π-system. The consequences of this substitution are:

Lowered Oxidation Potentials: By donating electron density, the propyl groups destabilize the neutral molecule relative to its oxidized (cationic) forms. This makes the molecule easier to oxidize, resulting in a shift of the oxidation potentials to less positive (lower) values compared to unsubstituted phenazine.

More Negative Reduction Potentials: Conversely, the increased electron density makes it more difficult to add electrons to the molecule. Therefore, the reduction potentials of this compound are expected to be more negative than those of the parent phenazine.

This tuning of redox potentials is a fundamental principle in physical organic chemistry and allows for the rational design of molecules for specific applications, such as redox flow batteries or organic electronics, where precise control of electrochemical properties is essential.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenazine |

| N,N'-diphenyl-5,10-dihydrophenazine |

| Dimethylphenazine |

Electronic Effects of Alkyl Groups on Redox Potential Tuning

The redox potential of the phenazine core can be systematically tuned by the introduction of various functional groups. Alkyl groups, including the propyl groups in this compound, are generally considered to be weakly electron-donating in nature through an inductive effect. This electron-donating characteristic increases the electron density on the phenazine ring system.

An increase in electron density makes the molecule easier to oxidize (lose an electron) and harder to reduce (gain an electron). Consequently, the introduction of electron-donating groups typically results in a negative shift of the redox potentials. researchgate.net High-throughput density functional theory (DFT) calculations on a wide range of phenazine derivatives have shown that functionalization with electron-donating groups can modify redox potentials significantly. For instance, strongly electron-donating amino groups can shift the redox potential by as much as -0.65 V compared to the parent phenazine. rsc.orgrsc.org While propyl groups exert a more modest effect, their electron-donating nature still contributes to lowering the reduction potential, a crucial factor for designing anolyte materials in organic batteries. researchgate.net The precise positioning of these groups is also critical, as the electronic effect varies depending on the substitution site on the phenazine ring. researchgate.netrsc.orgrsc.org

Table 1: Influence of Functional Groups on Phenazine Redox Potential

| Functional Group Type | General Effect on Redox Potential | Example Group | Potential Shift vs. Parent Phenazine |

|---|---|---|---|

| Electron-Donating Group (EDG) | Negative Shift (Easier to Oxidize) | Amino (-NH₂) | Up to -0.65 V |

| Electron-Withdrawing Group (EWG) | Positive Shift (Easier to Reduce) | Cyano (-CN) | Up to +2.25 V |

| Alkyl Group (e.g., -Propyl) | Weak Negative Shift | Propyl (-C₃H₇) | Modest Negative Shift |

Note: Data is illustrative and based on computational studies of various phenazine derivatives. rsc.orgrsc.org

Steric Hindrance Effects on Electron Transfer Kinetics

While electronic effects primarily tune the thermodynamic redox potential, steric factors introduced by the bulky propyl groups can significantly influence the kinetics of the electron transfer process. The two propyl groups in this compound are positioned perpendicular to the planar aromatic phenazine core. This arrangement can create steric hindrance, which may impede the molecule's ability to approach the electrode surface or other reactant molecules efficiently.

This steric crowding can slow down the rate of heterogeneous electron transfer between the molecule and an electrode. In the context of battery applications, the length of alkyl chains on redox-active molecules has been shown to determine the kinetics of the redox reactions. researchgate.net Slower kinetics can lead to lower power density and efficiency in energy storage devices. However, in other applications, such as in conjugated microporous polymers, the steric bulk of such substituents can be advantageous. It can prevent excessive π-stacking between phenazine units, thereby maintaining the porosity and accessibility of the redox sites within the polymer framework.

Spectroelectrochemistry for In-Situ Monitoring of Redox States

Spectroelectrochemistry is a powerful analytical technique that combines electrochemical methods with spectroscopy to provide real-time information about the redox state of a molecule. nih.gov By monitoring spectroscopic changes (e.g., in UV-Visible absorption) as the electrochemical potential is varied, it is possible to identify and characterize the transient species, such as radical ions, that are formed during redox reactions. This method is invaluable for studying the reaction mechanisms of complex redox-active systems like phenazines. nih.gov

UV-Visible Spectroelectrochemistry for Characterization of Radical Cation/Anion Species

UV-Visible (UV-Vis) spectroelectrochemistry is particularly well-suited for studying phenazine derivatives. The neutral phenazine molecule has a characteristic UV-Vis absorption spectrum. arkat-usa.orgnist.gov Upon electrochemical reduction, an electron is added to the Lowest Unoccupied Molecular Orbital (LUMO), forming a radical anion. This process typically leads to the appearance of new absorption bands at longer wavelengths (a redshift) in the visible or near-infrared region of the spectrum. stackexchange.com Similarly, oxidation of the molecule by removing an electron from the Highest Occupied Molecular Orbital (HOMO) generates a radical cation, which also exhibits a distinct absorption spectrum. stackexchange.com

The appearance and evolution of these new absorption bands as a function of the applied potential allow for the unambiguous identification of the radical species. For example, a spectroelectrochemical study of 1-hydroxyphenazine, a representative phenazine, demonstrated that sensitive absorption changes correspond directly to its redox state changes during electrochemical reduction. nih.gov This in-situ monitoring provides crucial insights into the stability and electronic structure of the generated radical ions of this compound, which is essential for understanding its performance and degradation pathways in electrochemical applications.

Electrochemical Applications of Phenazine Scaffolds in Materials Science

The tunable redox properties and robust chemical stability of the phenazine scaffold make it an attractive building block for a wide range of advanced materials. Its ability to undergo stable and reversible redox reactions is leveraged in the development of functional materials for energy storage and catalysis. researchgate.netnih.gov

Integration into Conjugated Microporous Polymers (CMPs) as Redox-Active Linkers

Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a permanent porous structure. By incorporating phenazine units into the polymer backbone, they can function as redox-active linkers. nsysu.edu.twrsc.org This integration imparts electrochemical activity to the entire polymer framework. nih.gov The resulting CMPs can store charge not only through the electrochemical double-layer capacitance associated with their high surface area but also through Faradaic reactions (pseudocapacitance) of the phenazine moieties. nsysu.edu.tw

These phenazine-based CMPs have been successfully used as electrodes in supercapacitors, exhibiting high specific capacitance and excellent cycling stability. rsc.org The inherent porosity of the CMPs facilitates rapid ion transport to the redox-active phenazine sites, enabling high rate capabilities. semanticscholar.org The rigid and robust nature of the polymer network ensures the long-term stability of the electrode material during repeated charge-discharge cycles. nsysu.edu.twsemanticscholar.org

Role as Redox-Active Centers in Advanced Energy Storage Materials, e.g., Organic Redox Flow Batteries and Supercapacitors

The reversible electrochemistry of phenazine derivatives makes them prime candidates for active materials in energy storage systems, particularly organic redox flow batteries (ORFBs) and supercapacitors. researchgate.netpnnl.gov

In ORFBs, soluble redox-active organic molecules are used to store energy in liquid electrolytes. Phenazine derivatives have been extensively investigated as anolyte materials (the negative electrode) due to their low reduction potentials, which can be further tuned by chemical modification. rsc.orgrepec.org For example, a novel phenazine derivative demonstrated a stable and reversible reduction at -1.72 V and excellent solubility, leading to a high-voltage ORFB with good cycling stability. researchgate.netrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-hydroxyphenazine |

| TPA-QP |

Computational Chemistry and Theoretical Insights into 5,10 Dipropylphenazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. mdpi.comnih.gov This approach is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. cmu.edu DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying medium to large-sized organic molecules such as 5,10-Dipropylphenazine. These calculations can predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics.

Conformational analysis would explore these different spatial arrangements to identify the global minimum energy structure, which represents the most likely conformation of the molecule under given conditions. This is crucial as the molecular geometry dictates many of its physical and chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G Level)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (phenazine core) | 1.33 | C-N-C (phenazine core) | 117.5 |

| C-C (phenazine core) | 1.41 | N-C-C (phenazine core) | 121.0 |

| N-C (propyl) | 1.47 | C-N-C (propyl) | 119.0 |

| C-C (propyl) | 1.54 | C-C-C (propyl) | 112.0 |

| C-H | 1.09 | H-C-H | 109.5 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual calculated values would depend on the specific level of theory and basis set used.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. spectroscopyonline.com By calculating these frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data. This comparison helps to validate the accuracy of the computed geometry and aids in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C-N bending, or the vibrations of the entire phenazine (B1670421) ring system. spectroscopyonline.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. schrodinger.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's electronic stability and reactivity. schrodinger.comnih.govirjweb.comnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This visualization reveals which parts of the molecule are electron-rich (associated with the HOMO) and which are electron-poor (associated with the LUMO), thereby predicting sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: These values are hypothetical and serve as an example of typical DFT calculation results for organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.dewolfram.comresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.comnih.gov Typically, red colors signify regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor areas), susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential. wolfram.com

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the phenazine core due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the propyl groups would likely exhibit positive potential. This analysis is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. uni-muenchen.denih.gov

Prediction and Tuning of Redox Potentials using Computational Approaches

The ability of phenazine derivatives to undergo reversible redox reactions makes them interesting for applications such as redox flow batteries. acs.orgfigshare.comacs.orgncl.res.innih.gov Computational methods, particularly DFT, are instrumental in predicting and understanding the redox potentials of these compounds. canterbury.ac.nzmdpi.com The redox potential is a measure of a molecule's tendency to gain or lose electrons. Accurate prediction of this property can accelerate the discovery of new materials with desired electrochemical characteristics. nih.gov

While DFT calculations can predict redox potentials with reasonable accuracy, they can be computationally expensive for screening large numbers of candidate molecules. nih.govchemrxiv.org To address this, a hybrid approach combining DFT with machine learning (ML) has been developed. acs.orgfigshare.comacs.orgncl.res.innih.gov

In this methodology, a dataset of phenazine derivatives is created, and their redox potentials are calculated using DFT. acs.orgacs.orgnih.gov This DFT-generated data is then used to train machine learning models. acs.orgfigshare.comacs.orgncl.res.in The ML models learn the relationship between the molecular structures of the phenazine derivatives and their corresponding redox potentials. Once trained, these models can predict the redox potentials of new, unstudied phenazine derivatives almost instantaneously, bypassing the need for time-consuming DFT calculations for every new molecule. chemrxiv.orgchemrxiv.org Studies have shown that such models can achieve high prediction accuracies, even when trained on relatively small datasets. acs.orgfigshare.comacs.orgncl.res.in This DFT-assisted ML approach represents a powerful tool for the high-throughput virtual screening and rational design of phenazine-based materials, including derivatives like this compound, for various applications. figshare.comnih.gov

Correlation with Hammett Constants and the Electronic Effects of Functional Groups

The electronic properties of the phenazine core are significantly influenced by the nature of the substituents attached to it. The Hammett equation provides a quantitative framework for understanding these electronic effects by correlating reaction rates and equilibrium constants of substituted aromatic compounds with two parameters: the substituent constant (σ) and the reaction constant (ρ) wikipedia.org. For phenazine derivatives, studies have successfully correlated infrared and 13C NMR spectral data with Hammett substituent constants (σ), as well as with Swain-Lupton's F (field/inductive) and R (resonance) parameters researchgate.net.

A study on various substituted phenazines demonstrated that the positions of substituents significantly impact the electronic properties of the molecule rsc.orgresearchgate.net. For N-substituted phenazines like this compound, the inductive effect of the propyl groups directly influences the nitrogen atoms, which are key to the molecule's reactivity and electronic behavior. The electron-donating propyl groups are expected to increase the basicity of the nitrogen atoms and lower the redox potential of the phenazine core compared to the unsubstituted phenazine.

The correlation between substituent effects and spectral data, as demonstrated for other phenazine derivatives, suggests that computational methods can be employed to predict the electronic properties of this compound researchgate.net. By calculating properties such as ionization potentials, electron affinities, and HOMO/LUMO energies, it is possible to derive theoretical Hammett parameters and gain a deeper understanding of the electronic influence of the 5,10-dipropyl substituents science.gov.

Below is an illustrative table of Hammett constants for common functional groups, which provides context for the expected electronic effect of the propyl groups in this compound.

| Functional Group | Hammett Constant (σp) | Electronic Effect |

| -NO2 | 0.78 | Electron-withdrawing |

| -CN | 0.66 | Electron-withdrawing |

| -Cl | 0.23 | Electron-withdrawing |

| -H | 0.00 | Reference |

| -CH3 | -0.17 | Electron-donating |

| -OCH3 | -0.27 | Electron-donating |

| -CH2CH2CH3 (Propyl) | ~ -0.15 | Electron-donating (estimated) |

Note: The Hammett constant for the propyl group is an estimation based on the values for other alkyl groups, as specific data for 5,10-disubstituted phenazines is not available.

Structure-Function Relationship Studies using Computational Methodologies

Computational methodologies are invaluable for elucidating the relationship between the molecular structure of phenazine derivatives and their functional properties. Techniques such as Density Functional Theory (DFT) are employed to investigate redox potentials and solvation free energies, providing insights into how different functional groups and their positions affect the electrochemical behavior of these compounds rsc.org.

The electron transfer properties of phenazine derivatives are central to their application in areas such as redox flow batteries and biological systems. Computational models, particularly those based on DFT, have been instrumental in predicting the redox potentials of a wide range of phenazine derivatives researchgate.netrsc.org. These models can screen virtual libraries of compounds to identify candidates with desired electrochemical properties.

Recent advancements have seen the integration of machine learning (ML) with DFT calculations to create predictive models for the redox potentials of phenazine derivatives researchgate.netresearchgate.net. These hybrid DFT-ML approaches can accelerate the virtual screening process, saving significant computational and experimental resources researchgate.net. By training on a dataset of known phenazine derivatives, these models can accurately predict the redox potentials of new, untested compounds, including those with multiple and varied functional groups researchgate.netresearchgate.net.

For this compound, while specific predictive models for its electron transfer dynamics are not documented, the established methodologies for other phenazine derivatives can be readily applied. The electron-donating nature of the propyl groups at the 5 and 10 positions is expected to lower the redox potential of the phenazine core, making it a better electron donor compared to unsubstituted phenazine. A predictive model would likely quantify this effect based on the inductive properties of the alkyl chains.

The following table illustrates the kind of data that can be generated from such predictive models, showing the calculated redox potentials for a series of hypothetical N,N'-dialkylphenazines.

| Compound | Alkyl Group | Calculated Redox Potential (V vs. SHE) |

| 5,10-Dimethylphenazine | Methyl | -0.20 |

| 5,10-Diethylphenazine | Ethyl | -0.22 |

| This compound | Propyl | -0.23 |

| 5,10-Diisopropylphenazine | Isopropyl | -0.25 |

| 5,10-Di-tert-butylphenazine | tert-Butyl | -0.27 |

Note: The redox potentials in this table are hypothetical and for illustrative purposes to demonstrate the expected trend of increasing electron-donating character with larger alkyl groups.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and intermolecular interactions of molecules like this compound over time dovepress.com. These simulations can offer insights into conformational changes, stability, and how the molecule interacts with its environment, such as solvents or biological macromolecules.

The conformational landscape of this compound is primarily determined by the orientation of the two propyl groups attached to the nitrogen atoms. While the central phenazine ring is largely planar, the propyl chains have rotational freedom around the C-N and C-C bonds. MD simulations can be used to explore the different possible conformations and their relative energies.

The following table presents a hypothetical summary of conformational analysis data that could be obtained from MD simulations of this compound.

| Conformational Parameter | Description | Predicted Value/Observation |

| Dihedral Angle (C-N-C-C) | Rotation of the propyl group relative to the phenazine ring | Multiple low-energy staggered conformations |

| Inter-propyl Distance | Distance between the terminal carbons of the two propyl chains | Varies with conformation, with extended forms being more stable |

| Ring Puckering | Deviation of the phenazine ring from planarity | Minimal, the ring is expected to remain largely planar |

| Overall Flexibility | Root Mean Square Fluctuation (RMSF) of atomic positions | Higher flexibility in the terminal methyl groups of the propyl chains |

MD simulations are extensively used to study the interactions between small molecules and proteins, providing a mechanistic understanding of molecular recognition and allowing for the prediction of binding affinities aimspress.comnih.govarxiv.orgnih.gov. Although there are no specific studies on the interaction of this compound with proteins, the general principles of protein-ligand interactions can be applied.

The binding of this compound to a protein would be governed by a combination of factors including hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding if the protein has suitable donor or acceptor groups. The planar phenazine core could participate in π-stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine. The propyl groups, being hydrophobic, would likely favor binding in a nonpolar pocket of the protein.

Computational methods like molecular docking and free energy calculations (e.g., MM/PBSA and MM/GBSA) can be used to predict the binding mode and affinity of this compound to a target protein. These methods are crucial in structure-based drug design and can help in identifying potential biological targets for phenazine derivatives.

An illustrative table summarizing the potential interactions between this compound and a hypothetical protein binding site is provided below.

| Interaction Type | Protein Residues Involved (Hypothetical) | Contribution to Binding Affinity |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine | Favorable, stabilizes the complex |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Favorable, driven by the propyl chains |

| Van der Waals Forces | General close contacts within the binding pocket | Favorable, contributes to overall binding |

| Hydrogen Bonding | Not expected from this compound itself, but possible with co-solvents or specific protein functionalities | Dependent on the specific binding site environment |

Supramolecular Chemistry and Self Assembly of Phenazine Frameworks

Molecular Recognition Phenomena Involving Phenazine (B1670421) Derivatives

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. Phenazine derivatives can act as hosts for a variety of guests, a property that is largely dictated by the electronic characteristics of the phenazine scaffold.

Anion Recognition: The phenazine ring is an electron-deficient aromatic system, which makes it a suitable candidate for interacting with anions through so-called anion-π interactions. acs.orgnih.govrsc.org This non-covalent interaction occurs between an electron-rich anion and the electron-poor face of the π-system. For a molecule like 5,10-Dipropylphenazine, the electron-withdrawing nature of the nitrogen atoms enhances the electron deficiency of the aromatic core, thereby creating a favorable electrostatic potential for anion binding. While specific studies on this compound are not extensively documented, the general principles of anion-π interactions in phenazine derivatives suggest that it could recognize and bind anions. kaust.edu.saresearchgate.net The strength of this interaction can be tuned by the substituents on the phenazine core; however, the propyl groups in this compound are not strongly electron-withdrawing or -donating, suggesting a moderate potential for anion-π interactions.

Cation Recognition: The nitrogen atoms in the phenazine ring possess lone pairs of electrons, making them potential sites for metal coordination or hydrogen bonding with cationic species. kaust.edu.sa In N-heterocyclic compounds, the nitrogen atoms can act as Lewis bases, donating electron density to a metal cation. rsc.orgnih.gov For this compound, the accessibility of these lone pairs might be sterically hindered by the propyl groups at the 5 and 10 positions. However, chelation of cations is a common mechanism for recognition in related N-heterocyclic systems.

| Recognition Type | Interacting Species | Key Interactions | Potential for this compound |

| Anion | Anions (e.g., halides, oxoanions) | Anion-π interactions, Hydrogen bonding | Moderate, due to the electron-deficient phenazine core. |

| Cation | Metal ions, Organic cations | Metal coordination, Cation-π interactions | Possible, via nitrogen lone pairs, though may be sterically hindered. |

| Neutral Molecule | Aromatic compounds, Hydrogen bond donors/acceptors | Hydrogen bonding, π-π stacking, van der Waals forces | High, dependent on guest complementarity. |

Non-Covalent Interactions Governing Supramolecular Assembly

The self-assembly of molecules into larger, ordered structures is directed by a variety of non-covalent interactions. For phenazine frameworks, the most significant of these are hydrogen bonding, π-π stacking, and ionic or charge-transfer interactions.

Hydrogen bonds are crucial in directing the assembly of phenazine-based supramolecular networks. In the case of this compound, which lacks traditional hydrogen bond donors (like -OH or -NH groups), weaker C-H···N hydrogen bonds can play a significant role in the crystal packing and self-assembly. The hydrogen atoms on the propyl chains or the aromatic ring can interact with the nitrogen atoms of neighboring phenazine molecules. While specific crystal structure data for this compound is not available, studies on related phenazine derivatives have demonstrated the importance of such weak hydrogen bonds in forming one- and two-dimensional supramolecular frameworks. researchgate.net In co-crystals of phenazine with other molecules, stronger hydrogen bonds, such as O-H···N, are often the primary directing force. mdpi.com

The planar, aromatic nature of the phenazine core makes it highly susceptible to π-π stacking interactions. These interactions are a result of attractive, noncovalent forces between aromatic rings and are fundamental to the formation of columnar or layered structures in both the solid state and in solution. rsc.org The extent and geometry of π-π stacking can be influenced by the substituents on the phenazine ring. In this compound, the propyl groups would likely influence the stacking arrangement, potentially leading to offset or slipped-stack arrangements to minimize steric hindrance. The interplay between π-π stacking and other non-covalent forces dictates the final supramolecular architecture and the material's properties. In many organic materials, controlling the π-π stacking is key to tuning their electronic and photophysical properties. nih.gov

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Primarily C-H···N interactions due to the absence of strong donors. | Likely plays a role in crystal packing and directing self-assembly. |

| π-π Stacking | Attraction between the electron-rich and electron-deficient regions of the aromatic rings. | A dominant force in the aggregation of phenazine molecules. The propyl groups will influence the stacking geometry. |

Phenazine and its derivatives can participate in the formation of charge-transfer (CT) complexes, where the phenazine unit acts as an electron acceptor from an electron-donating molecule. nih.gov This interaction involves the partial transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in a colored complex. frontiersin.org While specific charge-transfer complexes of this compound have not been detailed in the literature, related 5,10-dialkylphenazines, such as 5,10-dihydrophenazine (B1199026), have been used as electron donors in such complexes. researchgate.net The formation of these complexes is a powerful tool in supramolecular chemistry for creating materials with interesting electronic and optical properties. Ionic interactions can also play a role in the assembly of phenazine-based systems, particularly when the phenazine derivative is protonated or when it is co-crystallized with an ionic species.

Formation of Supramolecular Aggregates and Nanostructures

The interplay of the non-covalent interactions discussed above can lead to the spontaneous self-assembly of phenazine derivatives into a variety of well-defined supramolecular aggregates and nanostructures. These can range from simple dimers and oligomers in solution to more complex architectures such as nanofibers, nanoribbons, and organogels in the condensed phase. acs.orgrsc.org

The design of the phenazine molecule, particularly the nature and position of its substituents, is key to controlling the self-assembly process. For example, the introduction of long alkyl chains can promote the formation of lyotropic liquid crystals or organogels. While there is no specific literature on the self-assembly of this compound into such structures, the principles of molecular design for self-assembly are well-established. The balance between the π-π stacking of the aromatic cores and the van der Waals interactions of the propyl chains would be the determining factor for the type of nanostructure formed. The formation of nanofibers, for instance, often relies on a directional, one-dimensional growth driven by strong, specific interactions like hydrogen bonding and π-π stacking. nih.govnanoscience.com Organogels can be formed when these nanofibers create a 3D network that immobilizes the solvent. nih.govresearchgate.net

| Supramolecular Structure | Driving Forces | Potential for this compound |

| Nanofibers/Nanoribbons | Directional π-π stacking, Hydrogen bonding | Possible, if conditions favor one-dimensional growth. |

| Organogels | Entanglement of self-assembled nanofibers in a solvent. | Plausible, depending on the solvent and concentration. |

| Co-crystals | Complementary hydrogen bonding and π-π stacking with a guest molecule. | High, with suitable co-formers. |

Controlled Self-Assembly into Defined Morphologies (e.g., Nanofibers, Rods, Spherical Aggregates)

The self-assembly of phenazine derivatives can be meticulously controlled to form a range of well-defined nanoscale morphologies. The process is driven by a combination of non-covalent interactions, including π–π stacking of the aromatic phenazine cores, hydrophobic interactions, and hydrogen bonding. The final morphology of the assembled structure is highly dependent on both the molecular design of the phenazine unit and the external conditions.

For instance, amphiphilic rod-coil molecules that incorporate a dibenzo[a,c]phenazine unit have been shown to self-assemble into various nanostructures. In aqueous solutions, specific designs of these molecules lead to the formation of long or short nanofibers mdpi.com. Other variations, however, favor the creation of spherical aggregates like micelles or nanoparticles mdpi.com. The formation of these distinct shapes is governed by the delicate balance of intermolecular forces.

Furthermore, the self-assembly of electron donor-acceptor complexes involving phenazine derivatives can also yield specific morphologies. Complexes formed between an aspartic acid modified perylene diimide (a donor) and certain phenazine derivatives (acceptors) have been observed to form needle-like or rod-like nanostructures with lengths ranging from 100 to 400 nm rsc.org. The ultimate structure is dependent on the specific interaction model between the donor and acceptor molecules rsc.org. The ability to guide the assembly of these molecules into predictable shapes is a cornerstone of creating functional nanomaterials.

Influence of Molecular Structure (e.g., N-Alkyl Chains like Propyl) on Self-Organization

The molecular structure of phenazine derivatives, particularly the nature of substituents on the phenazine core, plays a critical role in directing their self-organization. The introduction of N-alkyl chains, such as the propyl groups in this compound, is a key strategy for tuning the self-assembly process. These chains influence the packing of the molecules by introducing steric effects and van der Waals interactions, which can compete with or complement the π–π stacking of the aromatic cores.

In peptide-amphiphile systems designed to form nanofibers, the modification of the alkyl tail is a crucial factor that affects the morphology and surface chemistry of the resulting nanostructures nih.gov. Similarly, for phenazine-based systems, the propyl chains in this compound would be expected to modulate the hydrophobic interactions and influence the packing density, thereby controlling the dimensions and type of the self-assembled morphology.

| Phenazine Derivative System | Molecular Modification | Resulting Morphology |

|---|---|---|

| V-shaped Dibenzo[a,c]phenazine Amphiphile | Carboxyl group at rod segment | Long and short nanofibers mdpi.com |

| V-shaped Dibenzo[a,c]phenazine Amphiphile | Butoxy carbonyl group at rod segment | Spherical aggregates (micelles/nanoparticles) mdpi.com |

| Perylene Diimide-Phenazine Complex | Methylated phenazine derivative | Needle-like or rod-like nanostructures rsc.org |

Cocrystal Formation and Polymorphism Studies in Phenazine Systems

Crystal engineering utilizes non-covalent interactions to design and synthesize crystalline solids with desired structures and properties. Phenazine is an excellent coformer for creating multicomponent crystals, known as cocrystals, due to its ability to participate in various intermolecular interactions.

The study of cocrystals and polymorphism—the ability of a substance to exist in more than one crystal form—is crucial for understanding solid-state behavior. Phenazine has been successfully used to form binary and even higher-order cocrystals with a variety of molecules uiowa.edunih.gov. For example, a stoichiometric quaternary cocrystal has been described consisting of resorcinol, tetramethylpyrazine, phenazine, and pyrene nih.gov. These studies provide deep insights into the hierarchical nature of self-assembly and the principles of molecular recognition in the solid state ias.ac.in.

Control of Stoichiometry in Binary Cocrystals through Molecular Design